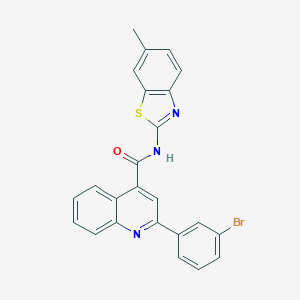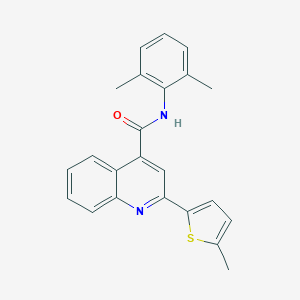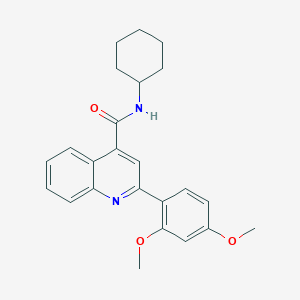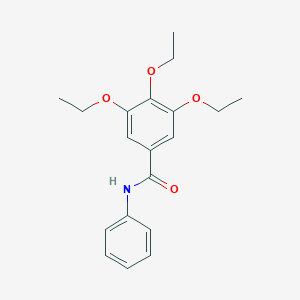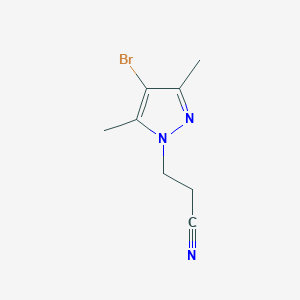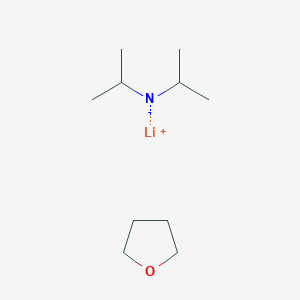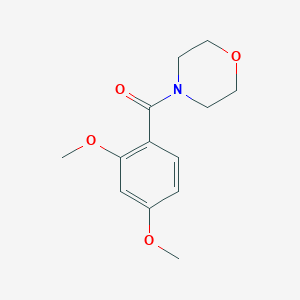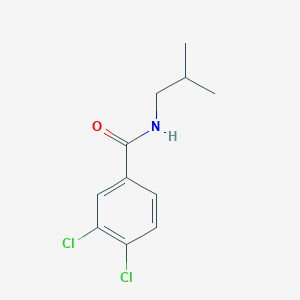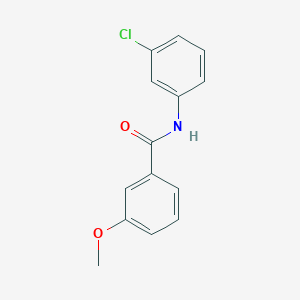
Benzamide, N-(3-chlorophenyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-chlorophenyl)-3-methoxy- is a compound that has been studied for its potential applications in scientific research. This compound is also known as m-CPP, and it is a derivative of phenethylamine. The chemical formula for m-CPP is C10H11ClNO2, and it has a molecular weight of 215.65 g/mol.
Applications De Recherche Scientifique
M-CPP has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to act as a serotonin receptor agonist, which means that it can bind to and activate serotonin receptors in the brain. This property makes it useful for studying the role of serotonin in various physiological and behavioral processes.
Mécanisme D'action
M-CPP acts as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors. It also has affinity for the 5-HT1A and 5-HT1B receptors. When it binds to these receptors, it activates signaling pathways that lead to changes in cellular activity and neurotransmitter release. The exact mechanism of action of m-CPP is still being studied, but it is thought to involve the modulation of serotonin levels in the brain.
Effets Biochimiques Et Physiologiques
M-CPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It also increases the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects can lead to changes in mood, behavior, and physiological responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using m-CPP in lab experiments is that it is a selective agonist for the 5-HT2A and 5-HT2C receptors, which allows for more specific studies of the role of serotonin in various processes. However, one limitation of using m-CPP is that it has been found to have some non-specific effects, such as increasing locomotor activity and inducing anxiety-like behavior in animal models.
Orientations Futures
There are several future directions for research on m-CPP. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which could lead to more specific studies of serotonin signaling pathways. Additionally, further studies are needed to fully understand the biochemical and physiological effects of m-CPP and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis method for m-CPP involves the reaction of 3-chloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Propriétés
Numéro CAS |
91612-04-3 |
|---|---|
Nom du produit |
Benzamide, N-(3-chlorophenyl)-3-methoxy- |
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.7 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
Clé InChI |
ZJTFEWWZCZJCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
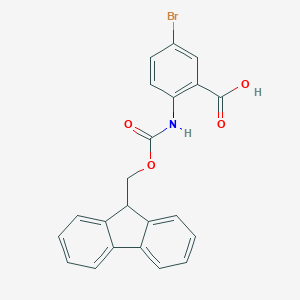
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
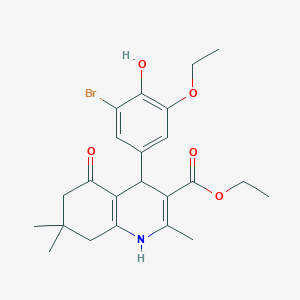
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
